The Chemical Properties and Applications of Titanium Tetra(2-hydroxyethanolate): An In-Depth Technical Guide
The Chemical Properties and Applications of Titanium Tetra(2-hydroxyethanolate): An In-Depth Technical Guide
Executive Summary
In the landscape of advanced materials science and drug delivery system design, the controlled synthesis of metal oxides is paramount. Titanium tetra(2-hydroxyethanolate) —commonly referred to as titanium tetrakis(2-hydroxyethoxide) or titanium glycolate—serves as a highly stable, versatile precursor for the fabrication of nanostructured titanium dioxide (TiO₂). Unlike simple titanium alkoxides (e.g., titanium isopropoxide or butoxide) which undergo rapid, often uncontrollable hydrolysis upon exposure to ambient moisture, titanium tetra(2-hydroxyethanolate) leverages the bidentate chelating power of ethylene glycol to sterically and thermodynamically stabilize the Ti(IV) center. This guide provides an authoritative examination of its chemical properties, synthesis mechanisms, and advanced applications in nanotechnology.
Chemical Identity and Fundamental Properties
Titanium tetra(2-hydroxyethanolate) is a coordination complex where the titanium(IV) ion is complexed by 2-hydroxyethanolate ligands (deprotonated ethylene glycol). Depending on the synthesis conditions, it can exist as a monomeric species or polymerize into a 1-dimensional chain-like structure known as titanium glycolate[1].
Quantitative Data Summary
The fundamental physicochemical properties of the monomeric complex are summarized below[2][][4]:
| Property | Value |
| Chemical Name | Titanium tetra(2-hydroxyethanolate) |
| Synonyms | 1,2-Ethanediol titanium(4+) salt (4:1); Tetrakis(2-hydroxyethyl)titanate |
| CAS Number | 14764-55-7 |
| Molecular Formula | C₈H₂₀O₈Ti |
| Molecular Weight | 288.07 g/mol |
| Exact Mass | 288.032 g/mol |
| InChIKey | KRXBVZUTZPDWQI-UHFFFAOYSA-N |
| Structural Motif | Bidentate chelation forming 5-membered Ti-O-C-C-O rings |
Synthesis Mechanisms and Protocols
The synthesis of titanium tetra(2-hydroxyethanolate) is predominantly achieved via the polyol method . In this process, ethylene glycol acts as both the solvent and the reactant.
Mechanistic Pathway
When a highly reactive titanium alkoxide is introduced to ethylene glycol, a transesterification (ligand exchange) reaction occurs. The bidentate nature of ethylene glycol displaces the monodentate alkoxide ligands. Because ethylene glycol can bridge multiple titanium centers, the monomeric tetra(2-hydroxyethanolate) rapidly undergoes condensation upon heating to form a stable, 1-D polymeric network of [Ti(OCH₂CH₂O)₂]ₙ[1][5].
Synthesis mechanism of Titanium tetra(2-hydroxyethanolate) and polymerization.
Step-by-Step Protocol: Synthesis of 1-D Titanium Glycolate Microrods
To achieve uniform 1-D microstructures, the kinetics of nucleation and growth must be strictly managed[1].
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Reactant Preparation: Dissolve Titanium tetrabutoxide (TnBT) into Monoethylene glycol (MEG) at a highly dilute molar ratio (e.g., 1:1200).
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Causality: High dilution drastically lowers the collision frequency of intermediate complexes, preventing rapid spherical agglomeration and thermodynamically favoring the anisotropic growth of 1-D microrods or nanowires.
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Thermal Activation: Heat the mixture to 170°C under vigorous magnetic stirring for 2 hours[6].
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Causality: Elevated temperature provides the necessary activation energy to drive the transesterification forward. Because the boiling point of the by-product (butanol) is ~117°C, operating at 170°C continuously distills off the alcohol, pushing the equilibrium toward the glycolate product via Le Chatelier's principle.
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Isolation & Washing: Cool the suspension to room temperature. Isolate the white precipitate via centrifugation (8000 rpm, 10 min). Wash three times with absolute ethanol.
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Causality: Ethanol effectively solubilizes unreacted MEG and residual butanol without introducing water, which would trigger premature hydrolysis of the titanium complex.
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Self-Validating Checkpoint (TGA): Dry the powder in a vacuum oven at 60°C. Subject a 10 mg aliquot to Thermogravimetric Analysis (TGA).
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Validation: A sharp weight loss of approximately 51.8% peaking at 363°C validates the stoichiometric release of the coordinated ethylene glycol ligands[1]. Any mass loss below 200°C indicates incomplete drying and invalidates the batch for precision coating applications.
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Physicochemical Reactivity and Phase Transformation
The primary utility of titanium tetra(2-hydroxyethanolate) lies in its thermal and hydrolytic decomposition profiles, which allow for the precise engineering of TiO₂ polymorphs.
Thermal Decomposition
Thermolysis of the complex in ambient air yields distinct TiO₂ phases depending on the temperature[5]:
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400–500°C: The organic ligands decompose, yielding highly crystalline, nanoporous Anatase TiO₂ . The morphology of the original glycolate precursor (e.g., rods or wires) is perfectly inherited by the oxide[5].
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>700°C: The anatase phase undergoes a reconstructive phase transformation into the thermodynamically stable Rutile TiO₂ [5].
Phase transformation pathway from precursor to Anatase and Rutile TiO2.
Advanced Applications in Materials Science
Precision Titania Coating on Sub-50nm Nanoparticles
Coating sub-50nm particles (such as gold nanorods or silver nanoplates) with TiO₂ is notoriously difficult due to the rapid hydrolysis of standard alkoxides, which causes independent TiO₂ nucleation rather than shell formation. Titanium tetra(2-hydroxyethanolate) solves this. Because the bidentate glycol ligands heavily shield the Ti center, hydrolysis in aqueous media is drastically slowed. This kinetic bottleneck allows the precursor to selectively condense onto the surface of existing nanoparticles, enabling tunable, uniform TiO₂ shell thicknesses from a few nanometers up to ~40 nm[7].
Vacuum-Induced Self-Assembly of Rutile Chrysanthemums
While air calcination at 400°C yields anatase rods, calcining titanium glycolate rods at 400°C in a vacuum yields a completely different architecture: nanoporous rutile TiO₂ chrysanthemums[6].
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Causality: In a vacuum, the organic groups do not combust into CO₂; instead, they undergo dehydration and carbonization. The resulting amorphous carbon acts as a localized reducing agent and structural scaffold, promoting a phase transition to rutile at an unusually low temperature (400°C instead of >700°C) and driving the self-assembly of rods into complex 3D chrysanthemum-like microstructures[6].
References
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Synthesis and properties of titanium glycolate Ti(OCH₂CH₂O)₂ ResearchGate (Russian Journal of Inorganic Chemistry)[Link]
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Ethylene glycol-assisted coating of titania on nanoparticles PubMed (National Institutes of Health)[Link]
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Syntheses and Characterization of 1-D Titanium Glycolate microstructures International Journal of Engineering Science Invention (IJESI)[Link]
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Ethylene glycol-mediated synthesis of nanoporous anatase TiO₂ rods and rutile TiO₂ self-assembly chrysanthemums arXiv.org [Link]
